molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B376864
CAS No.: 325736-91-2
M. Wt: 258.7g/mol
InChI Key: QQRFCPMJULPVNR-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methoxyphenyl group at the 2nd position enhances its chemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . Another approach is the cyclization of 2-aminopyridine with α-bromoketones under microwave irradiation, which offers a solvent- and catalyst-free method .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of environmentally benign solvents and catalysts is preferred to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11ClN2O
  • Molecular Weight : 258.71 g/mol
  • IUPAC Name : 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

The compound features a fused imidazole and pyridine structure, with a chlorine atom at the 6th position and a methoxy group on the phenyl ring, contributing to its unique reactivity and biological activities.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative activity against various cancer cell lines, particularly those with KRAS G12C mutations. Molecular docking studies indicate that it binds effectively to the active sites of target proteins involved in cancer progression, suggesting a mechanism of action that includes covalent modification of these proteins .

Antiviral Properties
This compound is also being investigated for its antiviral properties. Its structural similarity to other bioactive imidazo[1,2-a]pyridine derivatives positions it as a candidate for inhibiting viral replication mechanisms. Preliminary studies suggest that it may interfere with viral enzyme activity, although further research is necessary to confirm these effects .

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific protein kinases associated with various diseases. In a screening of over 110 compounds, it was identified as a modest inhibitor of DYRK1A and CLK1 kinases, which are relevant in cancer and neurodegenerative diseases .

Biological Research

Mechanisms of Action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity as an agonist or antagonist, influencing cellular signaling pathways.

Material Science

Due to its unique electronic properties, this compound is explored in the development of new materials with specific electronic and optical characteristics. Its application in organic electronics and photonic devices is under investigation, leveraging its heterocyclic structure for enhanced performance in these fields .

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against KRAS G12C-mutated cancer cell lines with IC50 values indicating effective inhibition of cell growth. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in tumorigenesis.

Case Study 2: Enzyme Inhibition

In a screening study focused on protein kinases relevant to cancer therapy, this compound was identified as a selective inhibitor of CLK1 kinase. The findings suggest that structural modifications at the 6-position can enhance selectivity and potency against specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom at the 6th position.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the methoxy group on the phenyl ring.

    6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Contains an additional chlorine atom at the 8th position.

Uniqueness

The presence of both the chlorine atom at the 6th position and the methoxyphenyl group at the 2nd position makes 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine unique. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .

Biological Activity

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential anticancer and antimicrobial agents. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

  • Molecular Formula : C14H11ClN2O
  • Molecular Weight : 258.71 g/mol
  • InChIKey : QQRFCPMJULPVNR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various methodologies, including cyclization reactions that utilize imidazole derivatives as building blocks. Recent studies have reported efficient synthetic routes that yield high purity and yield of the compound .

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridines as covalent inhibitors targeting specific mutated proteins involved in cancer progression. A notable investigation focused on the compound's efficacy against KRAS G12C-mutated cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth in vitro. Detailed molecular docking studies revealed that this compound binds effectively to the active site of target proteins, suggesting a mechanism involving covalent modification .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study involving NCI-H358 cells (cancer cells with KRAS G12C mutation), this compound was tested alongside other derivatives. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study provided insights into the structure-activity relationship (SAR), emphasizing the importance of the chloro and methoxy substituents in enhancing biological activity .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it possessed significant antibacterial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL. These findings suggest its potential application in treating infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Covalent Binding : The imidazo ring facilitates covalent interactions with target proteins, leading to irreversible inhibition.
  • Kinase Inhibition : It has shown selectivity towards certain kinases involved in cancer signaling pathways, such as DYRK1A and CLK1, which are implicated in various malignancies and neurodegenerative diseases .

Research Findings Summary

Activity Type Target IC50/MIC Values Mechanism
AnticancerKRAS G12C-mutated cellsIC50 < 5 µMCovalent modification
AntimicrobialStaphylococcus aureusMIC = 3.12 µg/mLBacterial cell wall disruption
Escherichia coliMIC = 10 µg/mLBacterial cell wall disruption

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFCPMJULPVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.